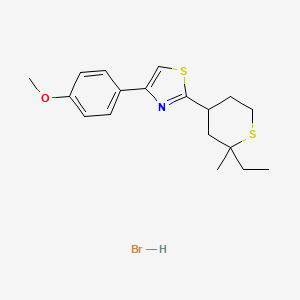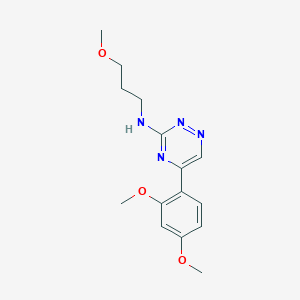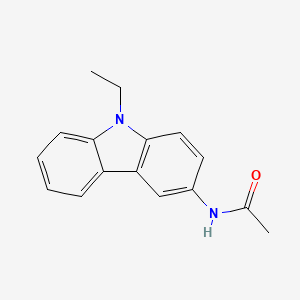
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BNPPB and is used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mécanisme D'action
BNPPB is known to inhibit chloride channels by binding to their intracellular domains and preventing their opening. This inhibition of chloride channels can have various effects on cellular processes, including the regulation of ion transport, cell volume, and membrane potential.
Biochemical and Physiological Effects:
The inhibition of chloride channels by BNPPB can have various biochemical and physiological effects, including changes in cell volume, membrane potential, and ion transport. BNPPB has also been shown to have anti-inflammatory effects, potentially through its inhibition of chloride channels in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BNPPB in lab experiments is its specificity for chloride channels, which allows for targeted investigation of their role in various cellular processes. However, one limitation of using BNPPB is its potential for off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving BNPPB. One area of interest is investigating its potential therapeutic applications in diseases such as cystic fibrosis and inflammatory disorders. Additionally, further investigation into the mechanism of action of BNPPB and its effects on cellular processes could lead to a better understanding of the role of chloride channels in physiology and disease. Finally, the development of more specific inhibitors of chloride channels could have significant therapeutic potential and could be an area of future research.
Méthodes De Synthèse
The synthesis of BNPPB involves the reaction of 2-bromo-4-nitroaniline with 2-methylphenol in the presence of sodium hydroxide and acetic acid to produce the intermediate 2-bromo-4-nitrophenyl 2-methylphenyl ether. This intermediate is then reacted with butanoyl chloride in the presence of triethylamine to produce the final product, N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide.
Applications De Recherche Scientifique
BNPPB has been used in various scientific studies to investigate its potential applications in different fields. It has been studied for its potential use as an inhibitor of chloride channels, which could have therapeutic applications in cystic fibrosis and other diseases. BNPPB has also been used in studies investigating the role of chloride channels in the immune system and their potential as targets for immunomodulation.
Propriétés
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-12-5-2-3-6-16(12)24-10-4-7-17(21)19-15-9-8-13(20(22)23)11-14(15)18/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFGRQOFGBAYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-(2-methylphenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[4-(3-{[2-(dimethylamino)ethyl]amino}-3-oxopropyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4971152.png)

![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4971161.png)
![N-(3,5-dichlorophenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4971166.png)


![isopropyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4971198.png)
![5-[(2-ethoxy-1-naphthyl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4971201.png)
![8-{2-[2-(2-fluorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4971208.png)

![2-fluoro-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4971220.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971237.png)

